molecular formula C10H11N5O2 B12658463 2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- CAS No. 104532-19-6

2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)-

Cat. No.: B12658463
CAS No.: 104532-19-6
M. Wt: 233.23 g/mol
InChI Key: NDJGPRHORXYKSW-UHFFFAOYSA-N
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Description

2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- is a chemical compound with the molecular formula C10H11N5O2 and a molecular weight of 233.23 . This compound is characterized by the presence of a purine base, which is a fundamental component of nucleic acids, making it of significant interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- involves several steps, typically starting with the preparation of the purine base. The purine base is then reacted with an appropriate alcohol derivative under controlled conditions to form the desired compound . Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as pH, temperature, and solvent choice, play a critical role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of purine derivatives with different functional groups .

Scientific Research Applications

2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can inhibit the replication of viral genomes or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Propen-1-ol, 2-((1-(6-amino-9H-purin-9-yl)ethenyl)oxy)- apart from these compounds is its unique combination of functional groups, which can be exploited for specific biochemical interactions and synthetic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

104532-19-6

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

2-[1-(6-aminopurin-9-yl)ethenoxy]prop-2-en-1-ol

InChI

InChI=1S/C10H11N5O2/c1-6(3-16)17-7(2)15-5-14-8-9(11)12-4-13-10(8)15/h4-5,16H,1-3H2,(H2,11,12,13)

InChI Key

NDJGPRHORXYKSW-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)OC(=C)N1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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